![molecular formula C12H17ClN2O B1458918 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 1795441-70-1](/img/structure/B1458918.png)
2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
Overview
Description
“2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1795441-70-1 . It has a molecular weight of 240.73 and belongs to the indole class of organic compounds.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O.ClH/c1-2-15-11-5-3-4-10-12(11)9(6-7-13)8-14-10;/h3-5,8,14H,2,6-7,13H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Biomedical Research
2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride: has shown promise in biomedical research due to its structural similarity to indole derivatives, which are known for their biological activity . Its potential applications include:
- Cancer Treatment : Indole derivatives have been studied for their efficacy in treating various cancer cells, making this compound a candidate for anticancer drug development .
- Microbial Infections : The antimicrobial properties of indole derivatives suggest that this compound could be useful in combating microbial infections .
- Neurological Disorders : Given the role of indole structures in neurochemistry, there’s potential for this compound in the treatment of neurological disorders .
Chemical Synthesis
In the realm of chemical synthesis, 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride can be utilized as a building block for creating complex indole-based structures, which are prevalent in many natural products and pharmaceuticals . It can serve as a precursor for:
- Synthetic Alkaloids : The compound can be used to synthesize alkaloids with indole moieties, which have significant medicinal properties .
- Heterocyclic Compounds : Its use in constructing heterocyclic compounds that are central to medicinal chemistry is of high interest .
Pharmaceutical Development
Pharmaceutical applications of this compound are closely tied to its indole core, a common structure in many drugs . It could be explored for:
- Anti-HIV Drugs : Indole derivatives have been evaluated for anti-HIV properties, suggesting potential use in anti-HIV drug development .
- Anti-inflammatory Medications : The anti-inflammatory activity of indole derivatives indicates that this compound could be used to develop new anti-inflammatory drugs .
Agricultural Chemistry
In agriculture, 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride might be researched for:
- Plant Growth Regulators : Indole compounds are known to influence plant growth, which means this compound could be studied for its effects on plant physiology .
- Pest Control Agents : The bioactive nature of indole derivatives suggests potential applications in developing new pesticides or herbicides .
Safety and Hazards
The compound has a GHS07 pictogram, which indicates that it can be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . The safety information suggests several precautionary measures such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(4-ethoxy-1H-indol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-2-15-11-5-3-4-10-12(11)9(6-7-13)8-14-10;/h3-5,8,14H,2,6-7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWENGGVSITYSPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=CN2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1795441-70-1 | |
Record name | 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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